3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid under optimized conditions, such as a reaction temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57 . The resulting nitro compound is then subjected to further reactions to introduce the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved yields. The use of advanced reactors and optimized parameters ensures the efficient production of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and various other functionalized derivatives that retain the core structure of this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The azetidine ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is unique due to the combination of its nitro, trifluoromethyl, and azetidine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require high reactivity, stability, and specificity.
Eigenschaften
Molekularformel |
C10H9F3N2O3 |
---|---|
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-7(15(16)17)3-8(2-6)18-9-4-14-5-9/h1-3,9,14H,4-5H2 |
InChI-Schlüssel |
CFWHGRGJLIGKLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.